REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8](OC(OCC)CBr)[CH3:9].Br>C(O)C>[N:1]1[CH:8]=[CH:9][N:3]2[CH:4]=[CH:5][CH:6]=[N:7][C:2]=12
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=N1
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
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TEMPERATURE
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Details
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The reaction was cooled and pre-adsorbed directly onto silica gel
|
Type
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CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%)
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with 5% diethyl ether in isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1N=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |